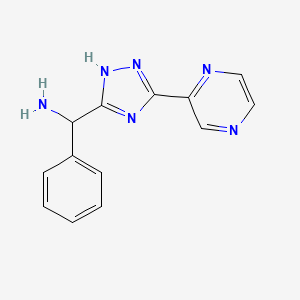
Phenyl(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine is a heterocyclic compound that features a phenyl group, a pyrazine ring, and a triazole ring. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of multiple nitrogen atoms in its structure makes it a versatile ligand in coordination chemistry and a potential candidate for various biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of the pyrazine and phenyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with nitriles or carboxylic acids under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes the formation of intermediate compounds, which are then subjected to further reactions to introduce the desired functional groups. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The presence of multiple nitrogen atoms allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
Phenyl(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of Phenyl(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple nitrogen atoms allows for hydrogen bonding and coordination with metal ions, which can influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl(pyridin-2-yl)methanamine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also feature nitrogen-containing heterocycles and exhibit similar biological activities.
5-Amino-pyrazoles: These compounds share the pyrazole ring and have diverse applications in medicinal chemistry.
Uniqueness
Phenyl(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine is unique due to the combination of the pyrazine and triazole rings, which provide distinct electronic and steric properties. This uniqueness enhances its potential as a versatile ligand and a candidate for various biological activities .
Eigenschaften
Molekularformel |
C13H12N6 |
|---|---|
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
phenyl-(3-pyrazin-2-yl-1H-1,2,4-triazol-5-yl)methanamine |
InChI |
InChI=1S/C13H12N6/c14-11(9-4-2-1-3-5-9)13-17-12(18-19-13)10-8-15-6-7-16-10/h1-8,11H,14H2,(H,17,18,19) |
InChI-Schlüssel |
REJWDNHMPKLSOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=NC(=NN2)C3=NC=CN=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


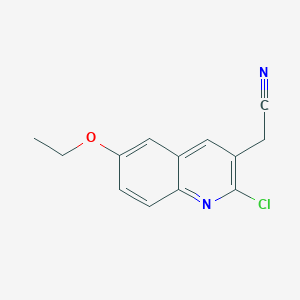
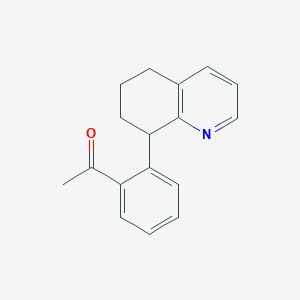
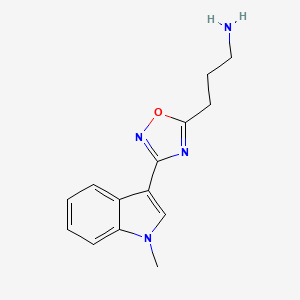


![Ethyl 2-(4-oxo-2-thioxo-6,7-dihydro-1H-cyclopenta[d]pyrimidin-3(2H,4H,5H)-yl)acetate](/img/structure/B15066404.png)
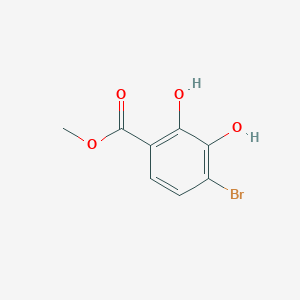

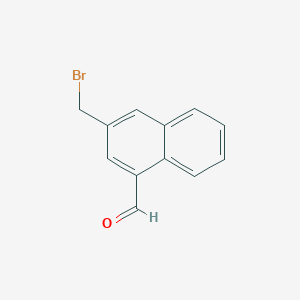
![[1]Benzothieno[3,2-b]quinolin-11(5H)-one](/img/structure/B15066420.png)

![7-Methyl-4-oxo-4H-pyrimido[2,1-A]isoquinoline-3-carboxylic acid](/img/structure/B15066428.png)
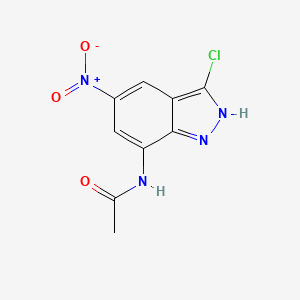
![2,4-Dichloropyrimido[4,5-B]quinoline](/img/structure/B15066445.png)
